5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aldehyde with a pyrimidine derivative, followed by cyclization and functionalization steps. For instance, the reaction of a substituted pyrimidine with formaldehyde and methanol under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused-ring structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidines: These derivatives are structurally related and have been studied for their potential therapeutic applications.
Uniqueness
5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the presence of the dimethoxymethyl group, which enhances its stability and biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .
Properties
Molecular Formula |
C9H17N3O2 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H17N3O2/c1-13-8(14-2)7-3-4-10-9-11-5-6-12(7)9/h7-8H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
IMEYQTCVNKCQBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCN=C2N1CCN2)OC |
Origin of Product |
United States |
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